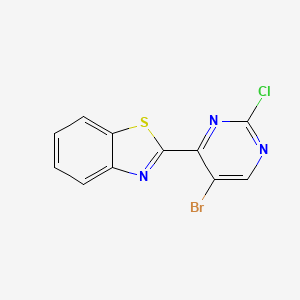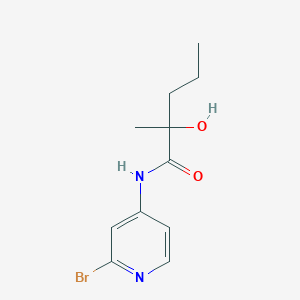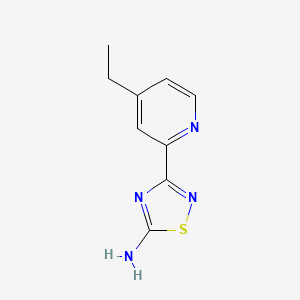
2-(5-Bromo-2-chloropyrimidin-4-yl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-2-chloropyrimidin-4-yl)-1,3-benzothiazole is an organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a pyrimidine ring, which is substituted with bromine and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-chloropyrimidin-4-yl)-1,3-benzothiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-2-chloropyrimidine and 2-aminobenzothiazole.
Coupling Reaction: These starting materials undergo a coupling reaction in the presence of a suitable catalyst, such as palladium, under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromo-2-chloropyrimidin-4-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or THF.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromo-2-chloropyrimidin-4-yl)-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-2-chloropyrimidin-4-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-bromo-2-chloropyrimidine: This compound shares a similar pyrimidine core but lacks the benzothiazole ring.
5-Bromo-2-chloropyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-(5-Bromo-2-chloropyrimidin-4-yl)-1,3-benzothiazole is unique due to the presence of both the benzothiazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications .
Eigenschaften
Molekularformel |
C11H5BrClN3S |
|---|---|
Molekulargewicht |
326.60 g/mol |
IUPAC-Name |
2-(5-bromo-2-chloropyrimidin-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H5BrClN3S/c12-6-5-14-11(13)16-9(6)10-15-7-3-1-2-4-8(7)17-10/h1-5H |
InChI-Schlüssel |
ZVCMKKJOPGQOAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC(=NC=C3Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13886947.png)







![6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13887003.png)



![((6'S,7a'S)-6'-Fluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol](/img/structure/B13887027.png)
